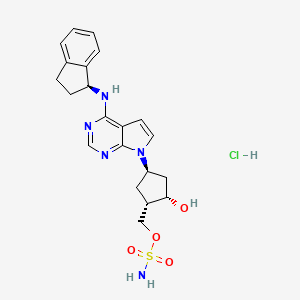

![molecular formula C22H20ClN7O B609984 N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide CAS No. 1632250-49-7](/img/structure/B609984.png)

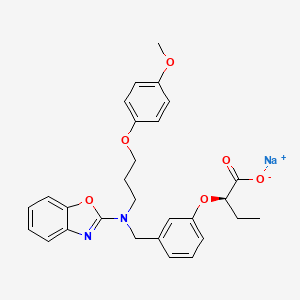

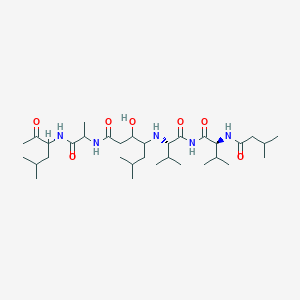

N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide

Vue d'ensemble

Description

PF‑06446846 is a PCSK9 inhibitor. PF-06446846 inhibits translation of PCSK9 by inducing the ribosome to stall around codon, mediated by the sequence of the nascent chain within the exit tunnel. PF-06446846 reduces plasma PCSK9 and total cholesterol levels in rats following oral dosing. PF-06446846 is highly selective for the inhibition of PCSK9 translation.

Applications De Recherche Scientifique

Synthesis and Spectroscopic Studies

- Synthesis and Characterization of Heterocyclic Compounds : The chemical N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide belongs to a group of synthesized heterocyclic compounds. These compounds are characterized using various techniques like elemental analysis, NMR, FT-IR, and LC-MS spectral studies. Research has shown their potential application in antibacterial and antifungal activities (Patel & Patel, 2015).

Biological Activity

Antimicrobial and Insecticidal Activity : Similar compounds have been designed and synthesized, displaying moderate to weak fungicidal and insecticidal activities in preliminary bioassays. This indicates their potential use in agricultural and pharmaceutical applications (Chen & Shi, 2008).

Potential Antipsychotic Agents : Heterocyclic analogues of this compound have been evaluated as potential antipsychotic agents. Their effectiveness has been analyzed through their binding to various receptors and in vivo activities, indicating a potential role in the treatment of psychiatric disorders (Norman et al., 1996).

Chemical Synthesis

Metal-Free Synthesis of Heterocyclic Structures : The compound is related to triazolopyridines, which have been synthesized through a metal-free oxidative N-N bond formation. This method highlights a novel and efficient pathway for creating biologically important structures in pharmaceutical research (Zheng et al., 2014).

Nonaqueous Capillary Electrophoresis for Separation : Studies involving nonaqueous capillary electrophoretic separation of related substances have been conducted. This research is significant for quality control in pharmaceuticals, showcasing the compound's relevance in analytical chemistry (Ye et al., 2012).

Propriétés

IUPAC Name |

N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN7O/c23-18-5-2-12-25-20(18)29(17-4-1-11-24-14-17)22(31)15-7-9-16(10-8-15)30-21-19(27-28-30)6-3-13-26-21/h2-3,5-10,12-13,17,24H,1,4,11,14H2/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTXHWQFIXYHCL-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of PF-06446846?

A1: PF-06446846 is a small molecule that selectively inhibits the translation of proprotein convertase subtilisin/kexin type 9 (PCSK9) [, , , , ]. It achieves this by binding to the human ribosome and trapping the nascent PCSK9 polypeptide chain within the ribosome's exit tunnel, effectively stalling translation [, ].

Q2: How does PF-06446846 specifically target PCSK9 translation?

A2: PF-06446846's selectivity arises from its interaction with specific amino acid residues on the PCSK9 nascent chain within the ribosome exit tunnel [, ]. This interaction is dependent on the unique sequence of the PCSK9 nascent chain and leads to the formation of a stable complex that prevents further translation [].

Q3: What is the structural basis for PF-06446846's interaction with the ribosome?

A3: Cryo-electron microscopy (cryo-EM) studies have revealed that PF-06446846 binds to a eukaryotic-specific pocket within the ribosome exit tunnel formed by the 28S ribosomal RNA (rRNA) []. This binding redirects the path of the nascent polypeptide chain and traps the ribosome in a rotated state, preventing efficient translocation of mRNA and tRNAs, ultimately leading to translational stalling [].

Q4: What are the downstream effects of PCSK9 inhibition by PF-06446846?

A4: PCSK9 plays a crucial role in regulating low-density lipoprotein cholesterol (LDL-C) levels in the blood [, ]. By inhibiting PCSK9 translation, PF-06446846 reduces plasma PCSK9 levels, leading to increased availability of LDL receptors on liver cells [, ]. This enhanced uptake of LDL-C from circulation results in an overall decrease in plasma cholesterol levels [, ].

Q5: What is the therapeutic potential of PF-06446846?

A5: Preclinical studies in rats have demonstrated that oral administration of PF-06446846 effectively reduces both plasma PCSK9 and total cholesterol levels [, ]. This finding highlights its potential as an oral therapeutic agent for managing hypercholesterolemia and potentially mitigating the risk of cardiovascular disease [, , ].

Q6: What are the limitations of the current research on PF-06446846?

A6: While preclinical data on PF-06446846 show promise, it is crucial to acknowledge that these findings stem from in vitro and animal studies [, ]. Further research, including clinical trials, is necessary to confirm its efficacy and safety profile in humans, determine appropriate dosages, and assess long-term effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

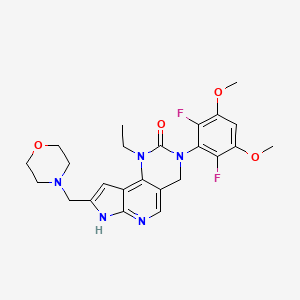

![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide](/img/structure/B609922.png)

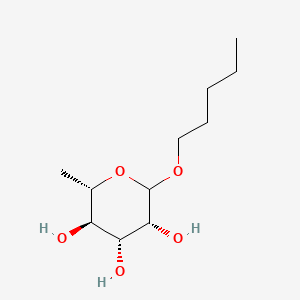

![(3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid](/img/structure/B609923.png)

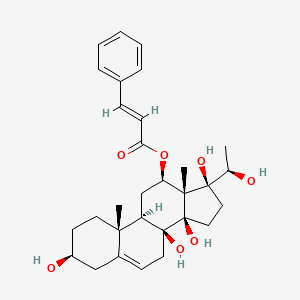

![(2-Ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B609924.png)